3-(Acryloylamino)butanoic acid
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Overview
Description
3-(Acryloylamino)butanoic acid: is an organic compound with the molecular formula C7H11NO3 It is a derivative of butanoic acid, where an acryloyl group is attached to the amino group of the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Acryloylamino)butanoic acid typically involves the reaction of acryloyl chloride with 3-aminobutanoic acid. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-(Acryloylamino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkyl derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Chemistry: 3-(Acryloylamino)butanoic acid is used as a monomer in the synthesis of polymers. It can undergo polymerization reactions to form poly(acryloylamino)butanoic acid, which has applications in drug delivery systems and hydrogels .
Biology: In biological research, this compound can be used to study the interactions between amino acids and proteins. It can also serve as a building block for the synthesis of bioactive peptides .
Industry: In the industrial sector, this compound is used in the production of specialty polymers and resins. These materials have applications in coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of 3-(Acryloylamino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acryloyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of enzymatic activity. This interaction can modulate various biochemical pathways, making the compound useful in drug design and development .
Comparison with Similar Compounds
4-(Acryloylamino)butanoic acid: Similar structure but with the acryloyl group attached to the fourth carbon instead of the third.
3-Aminobutanoic acid: Lacks the acryloyl group, making it less reactive in polymerization reactions.
Butanoic acid: The parent compound without any amino or acryloyl groups.
Uniqueness: 3-(Acryloylamino)butanoic acid is unique due to the presence of both an acryloyl group and an amino group on the butanoic acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry .
Properties
CAS No. |
262609-87-0 |
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Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
3-(prop-2-enoylamino)butanoic acid |
InChI |
InChI=1S/C7H11NO3/c1-3-6(9)8-5(2)4-7(10)11/h3,5H,1,4H2,2H3,(H,8,9)(H,10,11) |
InChI Key |
SPAPYJVTYNJYIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)NC(=O)C=C |
Origin of Product |
United States |
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